molecular formula C16H17N3O3 B565191 Amonafide N-Oxide CAS No. 112726-97-3

Amonafide N-Oxide

Cat. No. B565191
M. Wt: 299.33
InChI Key: LJUFWPUIUNYNJK-UHFFFAOYSA-N
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Scientific Research Applications

  • Pharmacokinetics and Metabolism : Amonafide shows significant metabolism, and its primary metabolites, including N-acetylated species, have been identified. The N-acetyl metabolite has comparable cytotoxicity to the parent compound, while the N'-oxide of Amonafide is inactive (Felder et al., 1987).

  • Pharmacokinetics in Animal Models : The disposition of Amonafide has been studied in dogs, revealing its pharmacokinetic parameters and indicating extensive metabolism (Lu et al., 2004).

  • Drug Delivery Systems : A glycopolymer/nanodiamond hybrid drug delivery system was developed for Amonafide, enhancing its delivery and effectiveness in breast cancer cell models (Zhao et al., 2018).

  • Novel Derivatives and Anti-Cancer Evaluation : Novel triazolonaphthalimide derivatives, more potent than Amonafide, have been synthesized and evaluated for anti-cancer activities, with some showing potential as promising anti-cancer agents (Li et al., 2012).

  • Antitumor Agents : New classes of antitumor agents structurally similar to Amonafide, like azonafide, have been synthesized and tested, showing promising in vitro and in vivo activities (Sami et al., 1993).

  • Microfluidic Fabrication for Cancer Treatment : Microfluidic fabrication of Amonafide-eluting magnetic microspheres was explored for targeted delivery to hepatocellular carcinoma, indicating potential for liver-directed cancer therapy (Kim et al., 2014).

  • Dosing Based on Acetylator Phenotype : A study focused on defining recommended doses of Amonafide for slow and fast acetylators, highlighting the importance of individualized dosing in cancer therapy (Ratain et al., 1993).

  • Novel Nonhematotoxic Derivatives : Novel naphthalimide derivatives like UNBS3157 were synthesized as alternatives to Amonafide, showing potent antitumor activity without significant hematotoxicity (Van Quaquebeke et al., 2007).

  • Synthesis and Activities of Derivatives : Derivatives of Amonafide, like numonafides, were synthesized to retain anticancer properties while avoiding toxic metabolization, showing promise as potential clinical replacements for Amonafide (Norton et al., 2008).

  • Mechanism of Action : A study on a novel Amonafide analogue, R16, revealed its mechanism of action as a topoisomerase II poison, offering insights into its enhanced anticancer activity compared to Amonafide (Zhu et al., 2007).

properties

IUPAC Name

2-(5-amino-1,3-dioxobenzo[de]isoquinolin-2-yl)-N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-19(2,22)7-6-18-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUFWPUIUNYNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659055
Record name 2-(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amonafide N-Oxide

CAS RN

112726-97-3
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(dimethylamino)ethyl)-, N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112726973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-BENZ(DE)ISOQUINOLINE-1,3(2H)-DIONE, 5-AMINO-2-(2-(DIMETHYLAMINO)ETHYL)-, N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLW3994NJN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
S Li, W Zhong, Z Li, X Meng - European journal of medicinal chemistry, 2012 - Elsevier
An efficient synthesis method for fusing triazole ring onto the naphthalimide core was described. The anti-cancer activities of the generated triazolonaphthalimide derivatives were …
Number of citations: 14 www.sciencedirect.com
K Lu, MA McLean, ML Vestal, RA Newman - Cancer chemotherapy and …, 1988 - Springer
Amonafide, one of a series of imide derivatives of 1,8-naphthalic acid synthesized by Brana et al. [2] has shown significant antitumor activity against a variety of experimental tumors, …
Number of citations: 5 link.springer.com
BL Goodwin - 2004 - books.google.com
Understanding the biotransformations of aromatic compounds and how they metabolize in animals, plants, and microbes, is central to the applications in a wide range of industries, such …
Number of citations: 15 books.google.com

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